3,3',5,5'-Tetraiodothyroformic acid
Overview
Description
3,3’,5,5’-Tetraiodothyroformic acid is a monocarboxylic acid that carries four iodine substituents at positions 3, 3’, 5, and 5’. It is a deaminated analog of L-thyroxine (T4) and is known for its role as a thyroid hormone analog. This compound has significant biological and chemical properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 3,3’,5,5’-Tetraiodothyroformic acid, also known as Tetraiodothyroformic Acid (Tetrac), is the thyrointegrin receptor . This receptor is involved in the binding of thyroid hormones .
Mode of Action
Tetrac acts as an antagonist at the thyrointegrin receptor . It prevents the binding of thyroid hormones to this receptor . This interaction results in the inhibition of the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine .
Biochemical Pathways
It is known that tetrac’s antagonistic action at the thyrointegrin receptor disrupts the normal function of thyroid hormones . This disruption can affect various physiological processes regulated by these hormones.
Result of Action
The primary result of Tetrac’s action is the prevention of the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes.
Biochemical Analysis
Biochemical Properties
3,3’,5,5’-Tetraiodothyroformic acid plays a significant role in biochemical reactions. It prevents the pro-angiogenesis actions of T4 and 3,5,3′-triiodo-L-thyronine . It acts as a thyrointegrin receptor antagonist , preventing the binding of thyroid hormones .
Cellular Effects
The effects of 3,3’,5,5’-Tetraiodothyroformic acid on various types of cells and cellular processes are profound. It influences cell function by interacting with the cell surface receptor for thyroid hormone on integrin αvβ3 . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’,5,5’-Tetraiodothyroformic acid exerts its effects through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its ability to prevent the binding of thyroid hormones is a key aspect of its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraiodothyroformic acid typically involves the iodination of thyroformic acid derivatives.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetraiodothyroformic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetraiodothyroformic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce less iodinated derivatives .
Scientific Research Applications
3,3’,5,5’-Tetraiodothyroformic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research focuses on its potential therapeutic applications, including its anti-angiogenic and anti-tumor properties
Industry: It is used in the production of pharmaceuticals and as a reference material in quality control.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetraiodothyroacetic acid: Another thyroid hormone analog with similar biological activities.
L-thyroxine (T4): A naturally occurring thyroid hormone with a similar structure but different biological effects.
3,5,3’-Triiodo-L-thyronine (T3): Another thyroid hormone with three iodine atoms, known for its potent biological activity.
Uniqueness
3,3’,5,5’-Tetraiodothyroformic acid is unique due to its specific iodine substitution pattern and its role as a thyrointegrin receptor antagonist. This makes it distinct from other thyroid hormone analogs in terms of its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUOMPYMPXLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6I4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174553 | |
Record name | 3,3',5,5'-Tetraiodothyroformic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055-97-2 | |
Record name | 3,3',5,5'-Tetraiodothyroformic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',5,5'-Tetraiodothyroformic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-TETRAIODOTHYROFORMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the distribution of tetraiodothyroformic acid in the body explain its effect on cholesterol?
A2: While the liver plays a crucial role in cholesterol metabolism, research indicates that the tissue distribution of tetraiodothyroformic acid doesn't fully explain its effects on cholesterol. [] Unlike d-triiodothyronine, another thyroxine analog with a pronounced effect on cholesterol, tetraiodothyroformic acid doesn't show a significantly higher concentration in the liver compared to skeletal muscle. [] This suggests that other mechanisms might be at play.
Q2: Has tetraiodothyroformic acid been identified in living organisms?
A3: Yes, tetraiodothyroformic acid has been identified in rat liver extracts using gas chromatography-mass spectrometry. [] This finding suggests that it might be a metabolite of tetraiodothyropyruvate, potentially formed through mitochondrial beta-oxidation. []
Q3: What is the structure of tetraiodothyroformic acid, and how does it differ from thyroxine?
A4: Tetraiodothyroformic acid (T4FA) is a structural analog of thyroxine (T4) with a key difference: the alanine side chain in T4 is replaced by a carboxyl group in T4FA. [] This modification contributes to the differences observed in their biological activities.
Q4: What is the current research focus regarding tetraiodothyroformic acid?
A6: While early research highlighted the potential of tetraiodothyroformic acid as a cholesterol-lowering agent, further research is needed to fully understand its mechanism of action, efficacy, and safety profile. [] Exploring its structure-activity relationship in comparison to other thyroxine analogs, particularly those with a more favorable effect on cholesterol and fewer side effects, will be crucial for future development.
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